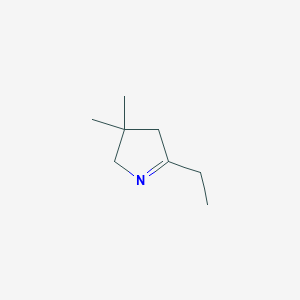

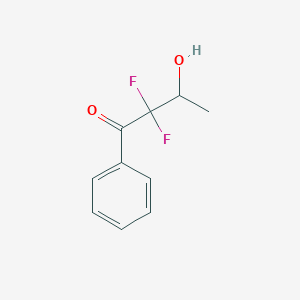

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

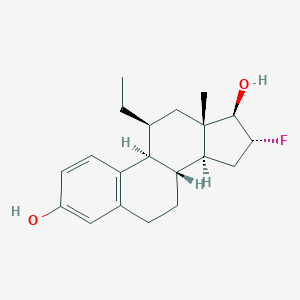

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate, commonly referred to as (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, is a synthetic molecule with potential applications in drug discovery and development. The compound is a cyclopropanamine derivative of the phenylacetate family. It is a white solid with a melting point of 90-91°C and a solubility of 0.5 mg/mL in water. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine has been studied for its ability to inhibit the enzyme cytochrome P450 2C9 (CYP2C9), an important enzyme involved in the metabolism of drugs.

科学的研究の応用

Development of Enzymatic Processes for Chiral Intermediates

The compound (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine can be used as an intermediate in the synthesis of important pharmaceuticals. For instance, a ketoreductase (KRED) was used to transform a related compound into a chiral alcohol, which was then used for the synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester with high yield and diastereoselectivity. This process is noted for its green and environmentally sound approach, high productivity of biocatalysis, and potential for industrial applications (Guo et al., 2017).

Biological Evaluation and Applications

Biological Evaluation of Cyclopropyl Derivatives

Cyclopropyl derivatives, closely related to (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, have been synthesized and evaluated for their inhibitory activities against certain enzymes. These compounds showed significant inhibitory effects on cytosolic carbonic anhydrase I and II isoforms, as well as acetylcholinesterase enzymes. Such inhibitors are relevant in treating diseases like Alzheimer's, Parkinson's, and other neurodegenerative diseases (Boztaş et al., 2019).

Synthetic and Chemical Process Development

Synthesis of Optically Pure Derivatives

Optically pure derivatives related to the compound of interest have been synthesized, demonstrating the utility of specific catalytic processes. These processes involve transformations and structural analyses of intermediates, showing the importance of these compounds in synthetic organic chemistry (Sakai et al., 2000).

Advanced Syntheses of Cyclopropylideneacetates

Cyclopropylideneacetates, structurally related to the compound , have been synthesized through a reproducible and inexpensive process. These compounds serve as multifunctional building blocks in organic synthesis, indicating the versatility and importance of cyclopropane-containing compounds in synthetic chemistry (Limbach et al., 2004).

Biocatalytic Synthesis of Cyclopropane Intermediates

A biocatalytic synthesis of a cyclopropane precursor to the antithrombotic agent ticagrelor, involving a cyclopropanation reaction catalyzed by an engineered enzyme, demonstrates the relevance of such compounds in the synthesis of medically important agents (Hernandez et al., 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate involves the use of a cyclopropanation reaction followed by a series of chemical transformations to obtain the desired product.", "Starting Materials": [ "(R)-2-phenylglycidic acid", "3,4-difluoroaniline", "sodium hydride", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "methyl iodide", "magnesium", "ethyl bromide", "2-chloro-2-phenylethanol", "sodium borohydride", "acetic anhydride", "triethylamine", "toluene", "methanol" ], "Reaction": [ "The first step involves the preparation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine by reacting 3,4-difluoroaniline with (R)-2-phenylglycidic acid in the presence of sodium hydride in diethyl ether.", "The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.", "The hydrochloride salt is then reacted with methyl iodide to obtain (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine methyl iodide.", "In the next step, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine methyl iodide is reacted with magnesium in the presence of ethyl bromide to obtain the Grignard reagent.", "The Grignard reagent is then reacted with 2-chloro-2-phenylethanol to obtain the alcohol intermediate.", "The alcohol intermediate is then reduced using sodium borohydride to obtain the corresponding alcohol.", "The alcohol is then acetylated using acetic anhydride in the presence of triethylamine to obtain the acetate intermediate.", "The acetate intermediate is then treated with sodium hydroxide in methanol to obtain the final product, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate." ] } | |

| 376608-71-8 | |

分子式 |

C17H17F2NO3 |

分子量 |

321.32 g/mol |

IUPAC名 |

[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]azanium;(2R)-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m01/s1 |

InChIキー |

GUESUQPLVFMJIT-KLTOLQSASA-N |

異性体SMILES |

C1[C@H]([C@@H]1[NH3+])C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@H](C(=O)[O-])O |

SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |

正規SMILES |

C1C(C1[NH3+])C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)[O-])O |

ピクトグラム |

Irritant |

同義語 |

(αR)-α-Hydroxybenzeneacetic Acid compd. with (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)

![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)